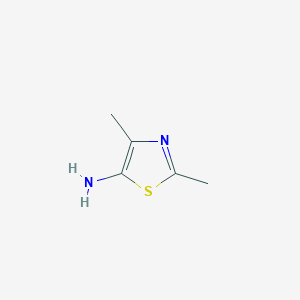

2,4-Dimethylthiazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2,4-Dimethylthiazol-5-amine often involves reactions that result in the formation of thiazole rings, a core structural element in these molecules. For instance, the synthesis of 5-[(dimethylamino)methylidene]-4-[3/4-(trifluoromethylphenyl)amino]-1,3-thiazol-2(5H)-ones demonstrated the structural changes associated with proton tautomerism of the amidine system, indicating the complexity and versatility of reactions involving thiazol compounds (Pyrih et al., 2023).

Molecular Structure Analysis

The molecular structure of thiazol derivatives, including 2,4-Dimethylthiazol-5-amine, is characterized by the presence of a thiazole ring, which significantly influences the compound's chemical behavior. The study on the crystal structure of 5-(2′-aminophenyl)-2-dimethylamino-1,3,4-thiadiazole provided insights into the planarity of the molecule and the angles between the rings, demonstrating the impact of the thiazole structure on the overall molecular conformation (Malinovskii et al., 2000).

Chemical Reactions and Properties

Chemical reactions involving 2,4-Dimethylthiazol-5-amine derivatives are diverse, ranging from simple substitutions to complex rearrangements. The reactivity of these compounds is highlighted by their ability to undergo transformations that result in the introduction or modification of functional groups, significantly altering their chemical properties. For example, the transformation of 3-dimethoxymethyl-2-(N-cyanoimino)thiazolidine into 6-unsubstituted 2,4-diamino-s-triazines by reaction with amines showcases the unexpected reactivity and potential for generating new compounds with unique properties (Tanaka et al., 1994).

Aplicaciones Científicas De Investigación

Antiproliferative and Antimicrobial Properties

2,4-Dimethylthiazol-5-amine derivatives demonstrate significant biological activities. Schiff bases derived from this compound exhibit potent antimicrobial activity and DNA protective ability against oxidative damage. For instance, certain derivatives have shown strong activity against Staphylococcus epidermidis and cytotoxicity on cancer cell lines such as PC-3 and MDA-MB-231, suggesting potential in cancer therapy and microbial infection control (Gür et al., 2020).

Applications in Material Science

In material science, 2,4-Dimethylthiazol-5-amine derivatives are used to modify polyvinyl alcohol/acrylic acid hydrogels through condensation reactions. These modifications enhance the thermal stability of polymers and show promising biological activities, indicating potential medical applications (Aly & El-Mohdy, 2015).

Fluorescent Probes for Carbon Dioxide Detection

Derivatives of 2,4-Dimethylthiazol-5-amine have been used to develop fluorescent probes with aggregation-enhanced emission features. These probes are effective for real-time monitoring of low carbon dioxide levels, which can be significant in biological and medical applications (Wang et al., 2015).

Inhibitors in Biochemical Processes

Some derivatives of 2,4-Dimethylthiazol-5-amine act as inhibitors in biochemical processes. For example, certain compounds have been found to inhibit 5-lipoxygenase, an enzyme involved in inflammation-related diseases like asthma and rheumatoid arthritis, showcasing their potential as anti-inflammatory agents (Suh et al., 2012).

Corrosion Inhibition

2,4-Dimethylthiazol-5-amine derivatives have been studied for their corrosion inhibition properties in steel, especially in acidic environments. This suggests applications in industrial processes where corrosion resistance is critical (Salarvand et al., 2017).

Safety And Hazards

Direcciones Futuras

While specific future directions for “2,4-Dimethylthiazol-5-amine” are not mentioned in the search results, thiazole derivatives, including “2,4-Dimethylthiazol-5-amine”, continue to be of interest in the development of new antibiotics due to their unique properties . They are being studied for their potential in treating various diseases and conditions .

Propiedades

IUPAC Name |

2,4-dimethyl-1,3-thiazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-3-5(6)8-4(2)7-3/h6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYUDQIWSDAOUAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethylthiazol-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol](/img/structure/B33027.png)

![(1S,2R,11S,12S,15S,16S)-15-Hydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one](/img/structure/B33028.png)

![(2R,4R)-2-(tert-Butyl)-3-(ethoxycarbonyl)-4-(indol-3-yl-methyl]-4-methyl-1,3-oxazolidin-5-one](/img/structure/B33038.png)